molecular formula C8H4ClF3O B1585491 4-Chloro-3-(trifluoromethyl)benzaldehyde CAS No. 34328-46-6

4-Chloro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B1585491
CAS No.: 34328-46-6
M. Wt: 208.56 g/mol
InChI Key: NIHMMULLFBKTOK-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)benzaldehyde is a benzaldehyde derivative with the molecular formula ClC6H3(CF3)CHO. It is known for its unique chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals . The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to the benzaldehyde ring, which imparts distinct reactivity and stability.

Preparation Methods

The synthesis of 4-Chloro-3-(trifluoromethyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 3-(trifluoromethyl)benzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . Another approach includes the Friedel-Crafts acylation of 4-chloro-3-(trifluoromethyl)benzene with formyl chloride (COCl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yield and purity.

Properties

IUPAC Name

4-chloro-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHMMULLFBKTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187895
Record name 4-Chloro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34328-46-6
Record name 4-Chloro-3-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34328-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(trifluoromethyl)benzaldehyde
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Record name 4-Chloro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-(trifluoromethyl)benzaldehyde
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 4-chloro-3-trifluoromethylaniline (ex Fluorochem) (15.9 g) in water (16 ml) was added concentrated hydrochloric acid (18 ml) Ice (30 g) was added and the mixture cooled to 0° and treated with sodium nitrite (5.6 g) in water (8 ml). After 15 minutes the mixture was made neutral to congo red with sodium acetate (8 g) in water (10 ml). A solution of formaldoxime, prepared from formaldoxime hydrochloride (ex Lancaster) (9.9 g) and sodium acetate (12 g) (ex BDH) in water (57 ml), at 10° was treated with cupric sulphate (2 g) (ex BDH) and sodium sulphite (0.34 g) followed by sodium acetate (55 g) in water (60 ml). The previously prepared mixture (from the aniline) was added dropwise at 10°-15°. After one hour at 15° hydrochloric acid (77 ml) was added and the mixture worked up in the usual manner. Purification by distillation (80°, 0.5 mmHg) gave 4-chloro-3-trifluoromethylbenzaldehyde (1.5 g).
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55 g
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9.9 g
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57 mL
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cupric sulphate
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2 g
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0.34 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-(trifluoromethyl)benzaldehyde
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4-Chloro-3-(trifluoromethyl)benzaldehyde
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4-Chloro-3-(trifluoromethyl)benzaldehyde
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4-Chloro-3-(trifluoromethyl)benzaldehyde
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4-Chloro-3-(trifluoromethyl)benzaldehyde

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